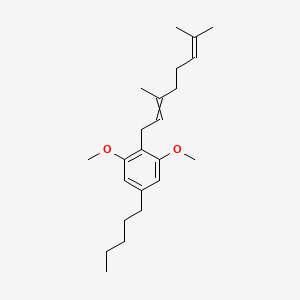

O,O-Dimethyl-cannabigerol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

29106-16-9 |

|---|---|

Molekularformel |

C23H36O2 |

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3-dimethoxy-5-pentylbenzene |

InChI |

InChI=1S/C23H36O2/c1-7-8-9-13-20-16-22(24-5)21(23(17-20)25-6)15-14-19(4)12-10-11-18(2)3/h11,14,16-17H,7-10,12-13,15H2,1-6H3/b19-14+ |

InChI-Schlüssel |

GDBWRAFIFHBEOL-XMHGGMMESA-N |

Isomerische SMILES |

CCCCCC1=CC(=C(C(=C1)OC)C/C=C(\C)/CCC=C(C)C)OC |

Kanonische SMILES |

CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)OC |

Synonyme |

(E)-2-(3,7-Dimethyl-2,6-octadienyl)-1,3-dimethoxy-5-pentyl-benzene; _x000B_2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-1,3-dimethoxy-5-pentyl-benzene; Cannabigerol Dimethyl Ether |

Herkunft des Produkts |

United States |

Foundational & Exploratory

O,O-Dimethyl-cannabigerol: A Technical Whitepaper on its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of O,O-Dimethyl-cannabigerol (O,O-DM-CBG), a synthetic derivative of the phytocannabinoid Cannabigerol (CBG). It details the discovery, synthesis, and physicochemical properties of O,O-DM-CBG, with a focus on providing actionable information for research and development. This whitepaper includes detailed experimental protocols for its synthesis, a summary of its known biological activities, and visualizations of the synthetic pathway. While O,O-DM-CBG has been synthesized and characterized, public domain data on its biological activity and impact on signaling pathways remains limited.

Introduction

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the biosynthetic precursor to many other cannabinoids found in Cannabis sativa.[1] Its therapeutic potential has garnered significant interest in recent years.[2] Chemical modification of natural cannabinoids is a common strategy in drug discovery to modulate their pharmacokinetic and pharmacodynamic properties. This compound is a derivative of CBG where the two phenolic hydroxyl groups have been methylated. This modification significantly alters the polarity and hydrogen-bonding capabilities of the parent molecule, which can, in turn, influence its biological activity.

Discovery

The synthesis and initial biological evaluation of this compound were described in a 2008 study by Appendino et al. published in the Journal of Natural Products.[3] This study investigated the structure-activity relationships of various cannabinoids concerning their antibacterial properties. The methylation of the phenolic hydroxyls of cannabigerol was performed to assess the importance of these functional groups for the observed antibacterial effects.[3]

Synthesis of this compound

The synthesis of this compound is achieved through the methylation of the free phenolic hydroxyl groups of cannabigerol.

Synthetic Pathway

The synthesis is a direct methylation of Cannabigerol (CBG).

Caption: Synthetic pathway for this compound from Cannabigerol.

Experimental Protocol

The following protocol is based on the general methodology for O-methylation of cannabinoids. A specific protocol for this compound was described by Meiri et al. (2023) for a related C-methylated CBG derivative, which can be adapted.[4]

Materials:

-

Cannabigerol (CBG)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

10% Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of Cannabigerol (1 equivalent) in anhydrous acetone, add potassium carbonate (4 equivalents).

-

To this suspension, add dimethyl sulfate (3.5 equivalents).

-

Attach a condenser and reflux the reaction mixture overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the suspension and evaporate the acetone.

-

Partition the crude residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases and wash with 10% HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purify the product by column chromatography.

Physicochemical and Spectroscopic Data

This compound is a synthetic derivative of CBG. Its key chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-1,3-dimethoxy-5-pentyl-benzene |

| Molecular Formula | C₂₃H₃₆O₂ |

| Molecular Weight | 344.5 g/mol |

| CAS Number | 29106-16-9 |

| Appearance | Not specified in literature |

| Solubility | Soluble in acetonitrile |

Biological Activity

The primary reported biological activity of this compound is its lack of antibacterial efficacy.

Antibacterial Activity

In the study by Appendino et al. (2008), the methylation of the phenolic hydroxyls of cannabigerol was found to be detrimental to its antibacterial activity against a variety of methicillin-resistant Staphylococcus aureus (MRSA) strains.[3] This finding suggests that the free phenolic hydroxyl groups are crucial for the antibacterial properties of CBG.

| Compound | Antibacterial Activity (MIC against MRSA) |

| Cannabigerol (CBG) | Potent |

| This compound | Inactive |

Signaling Pathways

There is currently no published research specifically investigating the effects of this compound on any signaling pathways. The parent compound, cannabigerol, is known to interact with various receptors, including cannabinoid receptors (CB1 and CB2), α2-adrenergic receptors, and 5-HT1A receptors.[5] The methylation of the phenolic hydroxyls in O,O-DM-CBG would likely alter its binding affinity and functional activity at these targets compared to CBG. Further research is required to elucidate the pharmacological profile of this synthetic derivative.

Experimental Workflows

The general workflow for the synthesis and evaluation of this compound is outlined below.

Caption: General experimental workflow for the synthesis and evaluation of O,O-DM-CBG.

Conclusion

This compound is a readily synthesizable derivative of cannabigerol. Its discovery and initial characterization have demonstrated that the phenolic hydroxyl groups of CBG are essential for its antibacterial activity. While the synthesis is straightforward, there is a significant lack of data regarding its broader pharmacological profile and its effects on cellular signaling pathways. This presents an opportunity for further research to explore the potential therapeutic applications, or lack thereof, of this modified cannabinoid. Future studies should focus on a comprehensive evaluation of its receptor binding affinities, functional activities at various cannabinoid and non-cannabinoid targets, and its overall pharmacokinetic profile. Such data will be crucial in determining whether O,O-methylation of CBG offers any advantages for drug development purposes.

References

- 1. Synthesis and biological activity of certain derivatives of oxazinomycin and related oxadiazole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. uniquetherapeutics.com [uniquetherapeutics.com]

- 4. This compound | 29106-16-9 [chemicalbook.com]

- 5. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

O,O-Dimethyl-cannabigerol: A Speculative Exploration of its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a speculative analysis of the potential mechanism of action of O,O-Dimethyl-cannabigerol (O,O-DM-CBG). As of the time of writing, there is a significant lack of publicly available pharmacological data for this specific derivative. The following hypotheses are extrapolated from the well-documented pharmacological profile of its parent compound, Cannabigerol (CBG), and are intended to guide future research.

Introduction

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the biosynthetic precursor to many other cannabinoids found in Cannabis sativa.[1] In recent years, CBG has garnered significant scientific interest due to its diverse pharmacological activities, which are mediated through a complex interplay with multiple molecular targets.[[“]][[“]] this compound (O,O-DM-CBG), a synthetic derivative of CBG, features methylation of the two phenolic hydroxyl groups on its resorcinol core. This structural modification is anticipated to significantly alter its physicochemical properties and, consequently, its interaction with biological targets. This guide provides a speculative overview of the potential mechanism of action of O,O-DM-CBG, based on the known pharmacology of CBG, and proposes experimental workflows to validate these hypotheses.

The Pharmacological Landscape of Cannabigerol (CBG)

To speculate on the mechanism of action of O,O-DM-CBG, it is imperative to first understand the established pharmacological profile of CBG. CBG is a promiscuous ligand, interacting with a variety of receptors and enzymes.[4][5]

Quantitative Pharmacological Data for Cannabigerol (CBG)

The following table summarizes the known quantitative data for CBG's interaction with its primary molecular targets. This data serves as a baseline for our speculative analysis of O,O-DM-CBG.

| Target | Parameter | Value | Species | Reference |

| Cannabinoid Receptor 1 (CB1) | Kᵢ (binding affinity) | 381 nM - 2.6 µM | Mouse/Human | [6] |

| Functional Activity | Weak Partial Agonist / Antagonist | [7] | ||

| Cannabinoid Receptor 2 (CB2) | Kᵢ (binding affinity) | 153 nM - 3.46 µM | Human | [6] |

| Functional Activity | Partial Agonist | [6] | ||

| 5-HT1A Receptor | Kᵢ (binding affinity) | 51.9 nM | Mouse | [4] |

| Functional Activity | Antagonist | [4] | ||

| α2-Adrenergic Receptor | EC₅₀ (potency) | 0.2 nM | Mouse | [4] |

| Functional Activity | Agonist | [4] | ||

| TRPV1 Channel | EC₅₀ (potency) | 1.3 µM | [4] | |

| Functional Activity | Agonist | [4] | ||

| TRPV2 Channel | EC₅₀ (potency) | 1.7 µM | [4] | |

| Functional Activity | Agonist | [4] | ||

| TRPA1 Channel | EC₅₀ (potency) | 700 nM | [4] | |

| Functional Activity | Agonist | [4] | ||

| TRPM8 Channel | IC₅₀ (potency) | 160 nM | [4] | |

| Functional Activity | Antagonist | [4] | ||

| PPARγ | Kᵢ (binding affinity) | 11.7 µM | [4] | |

| Functional Activity | Agonist | [4] | ||

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Weak Inhibitor | [5] | |

| Cyclooxygenase-1 (COX-1) | Inhibition | >30% at 25 µM | [4] | |

| Cyclooxygenase-2 (COX-2) | Inhibition | >30% at 25 µM | [4] |

Speculative Mechanism of Action of this compound (O,O-DM-CBG)

The methylation of the two phenolic hydroxyl groups in CBG to form O,O-DM-CBG introduces two key structural changes: the loss of hydrogen bond donating capabilities and an increase in lipophilicity. These modifications are expected to have profound effects on its pharmacological profile.

Hypothetical Receptor and Enzyme Interactions

-

Cannabinoid Receptors (CB1 and CB2): The phenolic hydroxyl groups of many cannabinoids are crucial for high-affinity binding to cannabinoid receptors, often acting as hydrogen bond donors. The methylation in O,O-DM-CBG would eliminate this possibility, likely leading to a significant reduction in affinity for both CB1 and CB2 receptors . Any residual activity would likely be due to non-polar interactions of the alkylresorcinol core and the geranyl side chain.

-

5-HT1A and α2-Adrenergic Receptors: The interaction of CBG with these receptors is less understood in terms of specific pharmacophoric requirements. However, the increased lipophilicity of O,O-DM-CBG could potentially enhance its ability to cross the blood-brain barrier and access these central nervous system targets. The impact on binding affinity is difficult to predict without further studies, but it is plausible that the altered electronic and steric properties could either increase or decrease affinity.

-

TRP Channels: The interaction of cannabinoids with TRP channels is often driven by broad lipophilic interactions. The increased lipophilicity of O,O-DM-CBG may enhance its potency at certain TRP channels . However, the loss of the hydroxyl groups could also disrupt key interactions, leading to a complex and unpredictable change in its activity profile at TRPV1, TRPA1, and TRPM8.

-

PPARγ: The binding of ligands to the large, hydrophobic ligand-binding pocket of PPARγ is often favored by increased lipophilicity. Therefore, it is conceivable that O,O-DM-CBG may exhibit maintained or even enhanced agonist activity at PPARγ compared to CBG.[8]

-

Enzyme Activity (FAAH, COX): The weak inhibitory activity of CBG on FAAH and COX enzymes may be altered. The increased steric bulk from the methyl groups could hinder binding to the active sites of these enzymes, potentially reducing its inhibitory capacity .

-

Metabolic Stability: The phenolic hydroxyl groups are primary sites of phase I metabolism (hydroxylation and subsequent glucuronidation). By masking these groups, O,O-DM-CBG is likely to have increased metabolic stability and a longer biological half-life compared to CBG.

Proposed Experimental Protocols for Characterization

To validate the speculative mechanism of action of O,O-DM-CBG, a series of in vitro and in vivo experiments are proposed.

In Vitro Characterization

4.1.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of O,O-DM-CBG for a panel of relevant receptors.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human CB1, CB2, 5-HT1A, and α2-adrenergic receptors.

-

Radioligand Competition Assay:

-

Incubate the membrane preparations with a specific radioligand for each receptor (e.g., [³H]CP55,940 for CB1/CB2, [³H]8-OH-DPAT for 5-HT1A, [³H]clonidine for α2-adrenergic) and increasing concentrations of unlabeled O,O-DM-CBG.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Determine the IC₅₀ value (concentration of O,O-DM-CBG that inhibits 50% of specific radioligand binding) and calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

-

4.1.2. Functional Assays

-

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of O,O-DM-CBG at the identified target receptors.

-

Methodology:

-

cAMP Assay (for Gᵢ-coupled receptors like CB1, CB2, α2-adrenergic):

-

Use cell lines expressing the receptor of interest.

-

Stimulate adenylyl cyclase with forskolin.

-

Treat cells with increasing concentrations of O,O-DM-CBG and measure the inhibition of forskolin-stimulated cAMP production using a suitable assay kit (e.g., HTRF, ELISA).

-

To test for antagonist activity, co-incubate with a known agonist.

-

-

Calcium Flux Assay (for TRP channels):

-

Use cell lines expressing the TRP channel of interest (e.g., TRPV1, TRPA1, TRPM8).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Measure changes in intracellular calcium concentration upon addition of O,O-DM-CBG using a fluorescence plate reader.

-

-

Reporter Gene Assay (for PPARγ):

-

Use a cell line co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element driving the expression of a reporter gene (e.g., luciferase).

-

Treat cells with increasing concentrations of O,O-DM-CBG and measure reporter gene activity.

-

-

4.1.3. Enzyme Inhibition Assays

-

Objective: To assess the inhibitory potential of O,O-DM-CBG on FAAH and COX enzymes.

-

Methodology:

-

FAAH Inhibition Assay:

-

Use a commercially available FAAH inhibitor screening kit.

-

Incubate recombinant human FAAH with a fluorogenic substrate and varying concentrations of O,O-DM-CBG.

-

Measure the fluorescence generated from the cleavage of the substrate.

-

-

COX Inhibition Assay:

-

Use a commercially available COX-1/COX-2 inhibitor screening kit.

-

Incubate purified ovine COX-1 or human recombinant COX-2 with arachidonic acid and varying concentrations of O,O-DM-CBG.

-

Measure the production of prostaglandin E₂ using an ELISA.

-

-

In Vivo and Ex Vivo Characterization

4.2.1. Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of O,O-DM-CBG.

-

Methodology:

-

Administer O,O-DM-CBG to rodents (e.g., mice or rats) via intravenous and oral routes.

-

Collect blood samples at various time points.

-

Quantify the concentration of O,O-DM-CBG in plasma using LC-MS/MS.

-

Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

-

4.2.2. In Vivo Pharmacodynamic Studies

-

Objective: To assess the physiological effects of O,O-DM-CBG in relevant animal models.

-

Methodology:

-

Neurobehavioral Assays: Depending on the in vitro findings, assess effects on anxiety (e.g., elevated plus maze), depression (e.g., forced swim test), and motor function (e.g., rotarod test).

-

Analgesia Models: Evaluate antinociceptive effects in models of acute (e.g., hot plate test) and chronic pain (e.g., neuropathic pain models).

-

Anti-inflammatory Models: Assess anti-inflammatory activity in models such as carrageenan-induced paw edema or lipopolysaccharide-induced inflammation.

-

Visualizations: Signaling Pathways and Experimental Workflows

Known Signaling Pathways of Cannabigerol (CBG)

Caption: Known signaling pathways of Cannabigerol (CBG).

Hypothetical Experimental Workflow for O,O-DM-CBG Characterization

Caption: Proposed experimental workflow for O,O-DM-CBG.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, this guide provides a comprehensive, albeit speculative, framework based on the known pharmacology of its parent compound, Cannabigerol. The methylation of the phenolic hydroxyl groups is predicted to significantly alter its receptor binding profile, likely reducing affinity for cannabinoid receptors while potentially enhancing metabolic stability and activity at other targets like PPARγ. The proposed experimental workflows offer a clear path for future research to systematically characterize the pharmacological properties of this novel derivative. Such studies are essential to unlock the potential therapeutic applications of O,O-DM-CBG and to further our understanding of the structure-activity relationships within the diverse family of cannabinoids.

References

- 1. The Origin and Biomedical Relevance of Cannabigerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. consensus.app [consensus.app]

- 4. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytocannabinoids: Exploring Pharmacological Profiles and Their Impact on Therapeutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. O-Methyl Phytocannabinoids: Semi-synthesis, Analysis in Cannabis Flowerheads, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

No Biological Activity Data Currently Available for O,O-Dimethyl-cannabigerol

Despite a comprehensive search of scientific literature and databases, no studies detailing the preliminary biological activity of O,O-Dimethyl-cannabigerol have been identified. As a result, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, is not possible at this time.

This compound is a derivative of cannabigerol (CBG), a non-psychoactive cannabinoid found in the Cannabis sativa plant. While extensive research has been conducted on the biological effects of CBG, its O,O-dimethylated form does not appear to have been the subject of published pharmacological investigation.

CBG, the parent compound, is the biosynthetic precursor to other well-known cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] Scientific interest in CBG has grown, with studies exploring its potential therapeutic applications.

Investigated Activities of the Parent Compound, Cannabigerol (CBG)

For the scientific community, the biological activities of the parent compound, CBG, are well-documented and may provide a starting point for any future investigation into its derivatives. These activities include:

-

Anticancer Properties: CBG has been shown to inhibit the growth of various cancer cell lines, including those of the colon, prostate, and breast.[3][4] It is believed to induce apoptosis (programmed cell death) and inhibit cell proliferation.[3][5]

-

Anti-inflammatory Effects: Studies suggest that CBG possesses anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[4]

-

Neuroprotective Potential: Research indicates that CBG may have neuroprotective effects, which could be relevant for neurodegenerative disorders.[6]

-

Antibacterial Activity: CBG has demonstrated antibacterial effects against various strains of bacteria.[7]

CBG interacts with the endocannabinoid system, acting as a partial agonist at CB1 and CB2 receptors, and also interacts with other receptor systems, including transient receptor potential (TRP) channels.[1][4]

It is crucial to emphasize that these findings pertain to cannabigerol (CBG) and cannot be extrapolated to this compound. The addition of two methyl groups to the hydroxyl groups of CBG would significantly alter its chemical properties, including its polarity, ability to form hydrogen bonds, and overall three-dimensional shape. These changes would, in turn, dramatically affect its binding to biological targets and its overall pharmacological activity.

Without dedicated in vitro and in vivo studies on this compound, any discussion of its biological activity would be purely speculative. Researchers and drug development professionals interested in this specific compound would need to conduct foundational research to determine its pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Cannabigerol - Wikipedia [en.wikipedia.org]

- 3. Cannabigerol Treatment Shows Antiproliferative Activity and Causes Apoptosis of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Cannabigerol | C21H32O2 | CID 5315659 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Screening of O,O-Dimethyl-cannabigerol: A Technical Guide

Disclaimer: Due to the limited availability of specific research on O,O-Dimethyl-cannabigerol (O,O-DM-CBG), this technical guide is based on the established in vitro screening methodologies and known biological activities of its parent compound, Cannabigerol (CBG). The protocols and data presented herein serve as a comprehensive framework that can be adapted for the investigation of O,O-DM-CBG.

Introduction

This compound is a synthetic derivative of Cannabigerol (CBG), a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. CBG is the biogenetic precursor to many other cannabinoids and has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer effects. The methylation of the two hydroxyl groups on the resorcinyl core of CBG to form O,O-DM-CBG may alter its pharmacokinetic and pharmacodynamic properties, including its binding affinity for various receptors and its metabolic stability.

This guide provides an in-depth overview of a potential in vitro screening cascade for O,O-DM-CBG, detailing the experimental protocols for key assays to characterize its pharmacological profile. The target audience for this document includes researchers, scientists, and drug development professionals.

Putative In Vitro Biological Activities of Cannabigerol

CBG interacts with multiple molecular targets, suggesting a complex pharmacological profile.[1][2][3] A thorough in vitro screening of O,O-DM-CBG would likely investigate its activity at these same targets to understand how O,O-dimethylation influences its biological effects. Key known interactions of CBG include:

-

Cannabinoid Receptors (CB1 and CB2): CBG is a partial agonist at both CB1 and CB2 receptors, with a more pronounced effect on CB2.[1][3] It can modulate the signaling of the endocannabinoid system.

-

Transient Receptor Potential (TRP) Channels: CBG acts as an agonist at TRPV1 and TRPV2 channels and an antagonist at TRPM8 channels.[2]

-

α2-Adrenoceptors: CBG is a potent agonist of α2-adrenoceptors.[2]

-

5-HT1A Receptors: It acts as a moderately potent antagonist at serotonin 5-HT1A receptors.[2][4]

-

Cyclooxygenase (COX) Enzymes: CBG has been shown to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.[1][2]

Data Presentation: In Vitro Activity of Cannabigerol

The following tables summarize the reported quantitative data for the in vitro activity of CBG. These values can serve as a benchmark for comparison when screening O,O-DM-CBG.

Table 1: Cannabinoid Receptor Binding Affinities of CBG

| Receptor | Radioligand | Ki (μM) | Cell Line | Reference |

| CB1 | [³H]-CP-55940 | 0.381 - 2.6 | CHO | [2] |

| CB2 | [³H]-CP-55940 | 0.153 - 2.7 | CHO | [2][3] |

| CB2 | [³H]-WIN-55,212-2 | 2.7 | CHO | [3] |

Table 2: Functional and Enzyme Inhibitory Activities of CBG

| Assay Target | Activity | IC50 / EC50 | Reference |

| α2-Adrenoceptor | Agonist | 0.2 nM (EC50) | [2] |

| 5-HT1A Receptor | Antagonist | 51.9 nM (KB) | [5] |

| TRPM8 Channel | Antagonist | 160 nM (IC50) | [2] |

| TRPV1 Channel | Agonist | 1.3 μM (EC50) | [2] |

| TRPV2 Channel | Agonist | 1.7 μM (EC50) | [2] |

| COX-1 | Inhibition | >30% at 25 μM | [2] |

| COX-2 | Inhibition | >30% at 25 μM | [2] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods for characterizing cannabinoids.

Cannabinoid Receptor (CB1 & CB2) Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the CB1 and CB2 receptors by measuring the displacement of a radiolabeled ligand.

Materials:

-

HEK-293T or CHO cells stably expressing human CB1 or CB2 receptors.

-

Membrane preparation buffer (e.g., Tris-HCl, MgCl₂, EDTA).

-

Radioligands: [³H]-CP-55940 or [³H]-WIN-55,212-2.

-

Non-specific binding control: Unlabeled WIN-55,212-2.

-

Test compound: this compound.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add cell membranes (10 µg protein/well), radioligand (e.g., 0.3 nM [³H]-CP-55940), and varying concentrations of the test compound. For non-specific binding, add a high concentration of unlabeled ligand (e.g., 1 µM WIN-55,212-2).

-

Incubation: Incubate the plates at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the assay mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a test compound to modulate the production of cyclic AMP (cAMP) following receptor activation, indicating agonist or antagonist activity.

Materials:

-

HEK-293T cells transiently or stably expressing the receptor of interest (e.g., CB1 or CB2).

-

Cell culture medium (e.g., DMEM).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow overnight.

-

Compound Treatment: Replace the medium with serum-free medium containing varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

-

Stimulation: Add forskolin to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

ERK 1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of many G-protein coupled receptor signaling pathways.

Materials:

-

HEK-293T cells expressing the receptor of interest.

-

Serum-free cell culture medium.

-

Test compound: this compound.

-

Cell lysis buffer.

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

Detection reagents (e.g., chemiluminescent substrate or fluorescence plate reader).

Procedure:

-

Cell Culture and Starvation: Plate cells and grow to ~80% confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Compound Stimulation: Treat the cells with varying concentrations of the test compound for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Detection (e.g., In-Cell Western or Western Blot):

-

In-Cell Western: Fix and permeabilize cells in the plate. Incubate with primary antibodies for p-ERK and total ERK, followed by fluorescently labeled secondary antibodies. Scan the plate on an imaging system.

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies. Detect the signal using chemiluminescence.

-

-

Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Generate dose-response curves to determine the EC₅₀ of the test compound.

COX-1 and COX-2 Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 (from ram seminal vesicles) and COX-2 (from sheep placental cotyledons) enzymes.

-

Assay buffer (e.g., TRIS-HCl).

-

Cofactors (e.g., hematin, glutathione).

-

Substrate: Arachidonic acid (can be radiolabeled, e.g., ¹⁴C-arachidonic acid).

-

Test compound: this compound.

-

Reaction termination solution (e.g., HCl).

-

Scintillation counter or ELISA kit for prostaglandin detection.

Procedure:

-

Enzyme Preparation: Prepare a solution of the COX enzyme with cofactors and pre-incubate on ice.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations.

-

Enzyme Addition: Add the enzyme-cofactor solution to each well and incubate on ice.

-

Reaction Initiation: Add arachidonic acid to start the enzymatic reaction and incubate at 37°C for a defined period (e.g., 3-15 minutes).

-

Reaction Termination: Stop the reaction by adding an acidic solution.

-

Quantification: Measure the amount of prostaglandin produced. If using a radiolabeled substrate, this can be done by separating the product and measuring radioactivity. Alternatively, a specific ELISA for a prostaglandin like PGE₂ can be used.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothesized signaling pathways for this compound based on CBG.

Experimental Workflow Diagram

Caption: Proposed in vitro screening workflow for this compound.

References

- 1. realmofcaring.org [realmofcaring.org]

- 2. researchgate.net [researchgate.net]

- 3. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

- 5. Cannabidiol induces autophagy via ERK1/2 activation in neural cells - PMC [pmc.ncbi.nlm.nih.gov]

O,O-Dimethyl-cannabigerol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O-Dimethyl-cannabigerol (O,O-dimethyl CBG or CBG-DM) is a synthetic derivative of cannabigerol (CBG), a naturally occurring non-psychoactive cannabinoid found in the Cannabis plant. The methylation of the two phenolic hydroxyl groups on the resorcinol ring of CBG results in a molecule with altered physicochemical properties, which can significantly influence its solubility, stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available data and methodologies for studying the solubility and stability of this compound, aiming to support research and development in the pharmaceutical and cannabinoid science sectors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility and stability studies.

| Property | Value | Source |

| Chemical Name | 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-1,3-dimethoxy-5-pentyl-benzene | [1] |

| Synonyms | Cannabigerol dimethyl ether, CBG dimethyl ether, O,O-dimethyl CBG | [1] |

| CAS Number | 29106-16-9 | [1] |

| Molecular Formula | C23H36O2 | [1] |

| Molecular Weight | 344.53 g/mol | [2] |

| Appearance | Not specified (likely an oil or solid) | |

| Predicted logP | 7.0 - 7.5 (for CBG) |

Solubility Profile

The methylation of the hydroxyl groups in cannabigerol to form this compound is expected to decrease its polarity and hydrogen bonding potential, thereby influencing its solubility in various solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, information from chemical suppliers provides some initial insights.

| Solvent | Solubility | Concentration | Method | Source |

| Acetonitrile | Soluble | 10 mg/mL | Not Specified | [1] |

| DMSO | Soluble | 55 mg/mL (159.64 mM) | Ultrasonic assistance may be needed | [2] |

| Water | Insoluble | < 0.1 mg/mL | Not Specified | [2] |

For comparison, the parent compound, cannabigerol (CBG), is reported to be soluble in ethanol and DMSO at up to 100 mM (approximately 31.65 mg/mL).

Experimental Protocol for Solubility Determination

A robust experimental protocol is crucial for determining the precise solubility of this compound in various solvents relevant to formulation and analytical development. The following protocol is adapted from established methods for cannabinoid analysis[3].

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound (>98% purity)

-

Selected solvents (e.g., ethanol, isopropanol, propylene glycol, polyethylene glycol 400, medium-chain triglycerides)

-

Analytical balance

-

2 mL screw-cap vials

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

0.22 µm syringe filters (e.g., PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed 2 mL vial.

-

Add a known volume (e.g., 1 mL) of the selected solvent.

-

Tightly cap the vial and vortex vigorously for 2 minutes.

-

Place the vial in a shaking incubator set at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, visually confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vial at 10,000 x g for 10 minutes to pellet the excess solid.

-

Carefully aspirate the supernatant, avoiding disturbance of the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

-

Quantification by HPLC:

-

Prepare a calibration curve using this compound reference standards of known concentrations.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method. A typical method for cannabinoids involves a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid[3].

-

Calculate the concentration of this compound in the original undiluted supernatant based on the dilution factor.

-

Workflow for Solubility Determination

Stability Profile

Understanding the stability of this compound is critical for determining appropriate storage conditions, shelf-life, and potential degradation pathways that may impact its safety and efficacy. While specific stability data is limited, a product from Cayman Chemical is stated to be stable for at least 5 years when stored at -20°C in acetonitrile[1]. Comprehensive stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines[4].

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and understanding the intrinsic stability of the molecule. These studies involve exposing this compound to conditions more severe than those used for accelerated stability testing[5].

Experimental Protocol for Forced Degradation:

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Methanol or acetonitrile

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC or UPLC-MS system

Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent (e.g., methanol) and treat with 0.1 M HCl.

-

Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).

-

Withdraw samples at various time points, neutralize with an equivalent amount of base, and analyze by HPLC-MS.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH.

-

Maintain the solution at room temperature or elevated temperature for a defined period.

-

Withdraw samples, neutralize with an equivalent amount of acid, and analyze.

-

-

Oxidation:

-

Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H2O2).

-

Keep the solution at room temperature for a defined period.

-

Withdraw samples and analyze.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat (e.g., 80°C) for a defined period.

-

Dissolve the stressed solid in a suitable solvent and analyze.

-

Alternatively, heat a solution of this compound.

-

-

Photostability:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[4].

-

A control sample should be protected from light (e.g., wrapped in aluminum foil).

-

Analyze both the exposed and control samples.

-

Expected Outcomes: The methylation of the phenolic hydroxyl groups in this compound is expected to increase its stability against oxidation compared to CBG. However, the molecule may still be susceptible to degradation under acidic, basic, and photolytic conditions. The geranyl side chain could be a site for isomerization or cyclization reactions.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to establish the retest period or shelf life and recommended storage conditions for this compound[6].

| Study Type | Storage Conditions (ICH) | Minimum Duration | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the shelf life under normal storage conditions. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Performed if significant change occurs during accelerated testing. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To predict the long-term stability in a shorter timeframe. |

Experimental Protocol for Stability Testing:

-

Sample Preparation:

-

Place this compound in suitable containers that mimic the proposed packaging.

-

Store the samples in stability chambers under the conditions specified in the table above.

-

-

Testing Schedule:

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

-

Analytical Testing:

-

At each time point, analyze the samples for:

-

Appearance (color, physical state)

-

Assay (potency)

-

Degradation products (purity)

-

-

Use a validated stability-indicating analytical method, typically HPLC with UV and/or MS detection.

-

Workflow for Stability Studies

Analytical Methodologies

Accurate and precise analytical methods are paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for the quantification of cannabinoids[7]. For the identification of unknown degradation products, mass spectrometry (MS) detection is indispensable.

Recommended Analytical Parameters:

-

Chromatography: Reversed-phase HPLC

-

Column: C18, e.g., 2.1 x 100 mm, 1.8 µm

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid

-

Detection: UV at ~228 nm and/or Mass Spectrometry (MS)

-

Column Temperature: 30-40°C

Signaling Pathways and Degradation Mechanisms

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. Its parent compound, CBG, is known to interact with various receptors, including CB1, CB2, and others[8]. The methylation of the hydroxyl groups may alter the binding affinity and functional activity at these targets.

The degradation of cannabinoids can be complex. For instance, cannabidiol (CBD) can degrade to Δ9-THC under acidic conditions and can be oxidized to cannabidiol-hydroxyquinone[9][10]. While the methylated hydroxyl groups of this compound are expected to prevent some of these specific transformations, other degradation pathways involving the geranyl side chain or the resorcinol ring may exist.

Conclusion

This technical guide summarizes the current, albeit limited, knowledge on the solubility and stability of this compound. While some basic solubility information is available from commercial suppliers, there is a clear need for comprehensive, publicly available studies to fully characterize this promising cannabinoid derivative. The provided experimental protocols, adapted from established methods for other cannabinoids, offer a robust framework for researchers to generate the necessary data for formulation development, analytical method validation, and regulatory submissions. Future research should focus on generating quantitative solubility data in a range of pharmaceutically relevant solvents and performing thorough stability studies according to ICH guidelines to elucidate the degradation pathways and establish a definitive shelf life for this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound|Cas# 29106-16-9 [glpbio.cn]

- 3. benchchem.com [benchchem.com]

- 4. Process Validation and Stability Testing of Cannabigerol - Cannabigerol API [cbg-api.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. broughton-group.com [broughton-group.com]

- 7. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

The Cornerstone of Cannabinoids: A Technical Guide to the Biosynthesis and Synthesis of Cannabigerol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerol (CBG), a non-psychoactive phytocannabinoid, serves as the central precursor to a multitude of other cannabinoids found in Cannabis sativa L.[1] Its acidic form, cannabigerolic acid (CBGA), is the substrate for the synthases that produce the acidic precursors to tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2][3] This pivotal role has made the biosynthesis and synthetic derivatization of CBG a focal point of research for therapeutic development and biotechnological production. This guide provides an in-depth technical overview of the enzymatic and chemical pathways involved in the formation of CBG and its derivatives, complete with experimental protocols, quantitative data, and visual workflows to support research and development endeavors.

The Natural Pathway: Biosynthesis of Cannabigerol

The biosynthesis of CBG in Cannabis sativa is a multi-step enzymatic process that begins with precursors from primary metabolism. The pathway culminates in the formation of CBGA, which can then be decarboxylated to CBG.

Precursors and Key Enzymes

The biosynthesis of CBGA requires the convergence of two pathways: the polyketide pathway, which produces olivetolic acid (OA), and the terpenoid pathway, which generates geranyl pyrophosphate (GPP).

The key enzymes involved are:

-

Tetraketide Synthase (TKS): A type III polyketide synthase that catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.[4][5]

-

Olivetolic Acid Cyclase (OAC): An enzyme that catalyzes the cyclization of the tetraketide intermediate produced by TKS to form olivetolic acid (OA).[6][7][8][9]

-

Geranyl-pyrophosphate—olivetolic acid geranyltransferase (GOT), also known as Cannabigerolic Acid Synthase (CBGAS) or CsPT4: This enzyme catalyzes the prenylation of olivetolic acid with geranyl pyrophosphate to yield cannabigerolic acid (CBGA).[1][10][11][12][13]

Biosynthetic Pathway of Cannabigerolic Acid (CBGA)

The formation of CBGA is a critical juncture in cannabinoid biosynthesis. From CBGA, other key cannabinoid acids are formed through the action of specific synthases.

Experimental Protocols for Biosynthetic Enzymes

Objective: To determine the activity of TKS and OAC by measuring the production of olivetolic acid.

Materials:

-

Purified recombinant TKS and OAC enzymes

-

Hexanoyl-CoA

-

Malonyl-CoA

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Ethyl acetate

-

20% v/v aqueous hydrochloric acid

-

HPLC or LC-MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, 100 µM malonyl-CoA, and 60 µM hexanoyl-CoA.

-

Add purified TKS (e.g., 10 µg) and OAC (e.g., 30 µg) to the reaction mixture in a final volume of 500 µL.

-

Incubate the reaction at a controlled temperature (e.g., 20°C) for a specified time (e.g., 16 hours).

-

Stop the reaction by adding 50 µL of 20% v/v aqueous hydrochloric acid.

-

Extract the reaction products by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Collect the organic phase and evaporate to dryness.

-

Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.

-

Analyze the products by HPLC or LC-MS to identify and quantify olivetolic acid.[14]

Objective: To measure the activity of GOT by quantifying the formation of CBGA.

Materials:

-

Purified recombinant GOT enzyme

-

Olivetolic acid

-

Geranyl pyrophosphate (GPP)

-

Reaction buffer with required cofactors (e.g., containing Mg2+)

-

Methanol

-

LC-MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a specific concentration of olivetolic acid, and GPP.

-

Initiate the reaction by adding the purified GOT enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.

-

Terminate the reaction, for example by adding a quenching solvent like methanol.

-

Analyze the reaction mixture by LC-MS to separate and quantify the CBGA produced.

Quantitative Data on Biosynthesis

The efficiency of CBG and CBGA biosynthesis can be influenced by the expression system and the specific enzymes used.

| Parameter | Value | Organism/Enzyme | Reference |

| CBGA Production | 7.2 mg/L | S. cerevisiae (engineered) | [2] |

| CBGA Production | 1.4 mg/L (from galactose) | S. cerevisiae (engineered) | [2] |

| GOT (CsPT4) Km for Olivetolate | 6.73 µM | Cannabis sativa | [15] |

| GOT (CsPT4) Km for GPP | 2 mM | Cannabis sativa | [15] |

| GOT Optimal pH | 7 | Cannabis sativa | [15] |

| GOT Optimal Temperature | 30°C | Cannabis sativa | [15] |

Chemical Synthesis of Cannabigerol and Its Derivatives

Chemical synthesis offers a route to produce CBG and novel derivatives that may not be found in nature. A common strategy involves the Friedel-Crafts alkylation of a resorcinol derivative (like olivetol) with an allylic alcohol (like geraniol).

General Synthetic Scheme

The synthesis of CBG and its derivatives often follows a convergent approach where a substituted resorcinol is coupled with a terpene-derived component.

Detailed Experimental Protocol for CBG Synthesis

Objective: To synthesize cannabigerol from olivetol and geraniol.

Materials:

-

Olivetol

-

Geraniol

-

Acidic alumina (as a Lewis acid catalyst)

-

Toluene (as solvent)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of olivetol (1.0 mmol) and geraniol (1.0 mmol) in toluene (1.0 mL), add acidic alumina (2.0 g).

-

Heat the resulting reaction mixture at 110°C for 8 hours.

-

After cooling, filter off the acidic alumina and wash it with ethyl acetate (3 x 10 mL).

-

Evaporate the solvent from the combined filtrates under vacuum.

-

Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure cannabigerol.[2]

Synthesis of CBG Derivatives

By modifying the starting resorcinol or the allylic alcohol, a variety of CBG derivatives can be synthesized using similar protocols. For example, using a resorcinol with a shorter alkyl chain will produce the corresponding varin-type cannabinoid.

Quantitative Data on Chemical Synthesis

The yields of chemical syntheses can vary depending on the specific substrates and reaction conditions.

| Product | Starting Materials | Catalyst/Solvent | Yield | Reference |

| Cannabigerol (CBG) | Olivetol, Geraniol | Acidic alumina / Dichloroethane | 62% | [2] |

| Cannabigerol (CBG) | Olivetol, Geraniol | p-Toluenesulfonic acid / Chloroform | Low | [2] |

| Cannabigerol (CBG) | Olivetol, Geraniol Derivative | Various | Up to 40% | [16] |

Purification and Analysis

Both biosynthetic and chemically synthesized CBG and its derivatives require robust purification and analytical methods to ensure high purity and accurate quantification.

Purification Techniques

-

Column Chromatography: Normal-phase flash chromatography using a silica gel stationary phase and a non-polar solvent system (e.g., hexane/ethyl acetate) is effective for separating CBG from other less polar cannabinoids like CBD and THC.[1][4][15]

-

Crystallization: CBG can be purified by crystallization from a suitable solvent system, such as dissolving the crude oil in a minimal amount of a good solvent (e.g., dichloromethane) followed by the addition of an anti-solvent (e.g., hexane) and cooling.[17]

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection (DAD) is a standard method for the quantification of CBG and its derivatives.[17][18][19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS provide high sensitivity and selectivity for the identification and quantification of cannabinoids, especially in complex matrices.[17][20][21]

Conclusion

The biosynthesis of cannabigerol is a well-defined enzymatic pathway that is amenable to reconstruction in microbial hosts for sustainable production. Concurrently, chemical synthesis provides a versatile platform for accessing not only CBG but also a wide array of novel derivatives with potential therapeutic applications. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to harness the potential of this foundational cannabinoid. Further optimization of both biological and chemical production methods will be crucial for meeting the growing demand for CBG and its derivatives in the pharmaceutical and wellness industries.

References

- 1. geranyl-pyrophosphate—olivetolic acid geranyltransferase - Creative Biogene [microbialtec.com]

- 2. escholarship.org [escholarship.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of a type III polyketide synthase involved in cannabinoid biosynthesis [escholarship.org]

- 6. pnas.org [pnas.org]

- 7. Structural basis for olivetolic acid formation by a polyketide cyclase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and Clinical Evaluation of Cannabigerol (CBG) Produced via Yeast Biosynthesis: A Cannabinoid with a Broad Range of Anti-Inflammatory and Skin Health-Boosting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prenylation of olivetolate by a hemp transferase yields cannabigerolic acid, the precursor of tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Geranyl-pyrophosphate—olivetolic acid geranyltransferase - Wikipedia [en.wikipedia.org]

- 12. Geranyl-pyrophosphate—olivetolic acid geranyltransferase - Wikiwand [wikiwand.com]

- 13. EC 2.5.1.102 [iubmb.qmul.ac.uk]

- 14. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

- 15. uniprot.org [uniprot.org]

- 16. Impact of heterologous expression of Cannabis sativa tetraketide synthase on Phaeodactylum tricornutum metabolic profile - Cognitio [depot-e.uqtr.ca]

- 17. benchchem.com [benchchem.com]

- 18. cannabissciencetech.com [cannabissciencetech.com]

- 19. Analysis and Testing Services for Cannabis Biomarker Quantities like CBN, CBG, CBC or CBGA Using HPLC Technology [visbio.co.th]

- 20. academic.oup.com [academic.oup.com]

- 21. The Biochemistry of Phytocannabinoids and Metabolic Engineering of Their Production in Heterologous Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of O,O-Dimethyl-cannabigerol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O-Dimethyl-cannabigerol (O,O-DiMe-CBG) is a synthetic derivative of cannabigerol (CBG), a non-psychoactive phytocannabinoid found in the cannabis plant. Due to the burgeoning interest in cannabinoids for therapeutic applications, sensitive and specific analytical methods for the quantification of novel derivatives like O,O-DiMe-CBG in biological matrices are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed protocols for the quantification of O,O-DiMe-CBG in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described are based on established principles for cannabinoid analysis and are intended to serve as a comprehensive guide for researchers in this field.

Analytical Method Performance

The following tables summarize the expected quantitative performance of the described LC-MS/MS method for O,O-DiMe-CBG in human plasma and urine. These values are representative of typical cannabinoid assays and should be validated in-house.

Table 1: LC-MS/MS Method Parameters and Performance for O,O-DiMe-CBG Quantification

| Parameter | Human Plasma | Human Urine |

| Linear Range | 0.1 - 100 ng/mL | 0.5 - 250 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL |

| Intra-day Precision (%RSD) | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |

| Matrix Effect | Minimal | Minimal |

| Extraction Recovery | > 80% | > 85% |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of O,O-DiMe-CBG from human plasma and urine using solid-phase extraction, a common technique for purifying and concentrating analytes from complex matrices.

Materials and Reagents:

-

This compound (O,O-DiMe-CBG) analytical standard

-

This compound-d6 (O,O-DiMe-CBG-d6) internal standard (IS)

-

Human plasma and urine (blank)

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Thawing: Thaw frozen plasma and urine samples at room temperature.

-

Spiking:

-

To 500 µL of plasma or urine, add 10 µL of O,O-DiMe-CBG-d6 internal standard solution (e.g., at 100 ng/mL).

-

For calibration standards and quality control (QC) samples, add the appropriate volume of O,O-DiMe-CBG working solutions.

-

-

Protein Precipitation (for plasma): Add 1 mL of cold acetonitrile to the plasma sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant (from plasma) or the urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove interferences.

-

Elution: Elute O,O-DiMe-CBG and the internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental workflow for O,O-DiMe-CBG extraction.

LC-MS/MS Analysis

This protocol details the instrumental parameters for the quantification of O,O-DiMe-CBG using a triple quadrupole mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

-

Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0-1 min: 30% B

-

1-8 min: 30% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 30% B (re-equilibration)

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Temperature: 500°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

These transitions are hypothetical and need to be optimized empirically.

-

O,O-DiMe-CBG: Precursor ion (Q1) m/z 345.3 -> Product ion (Q3) m/z 193.1 (quantifier), m/z 135.1 (qualifier)

-

O,O-DiMe-CBG-d6 (IS): Precursor ion (Q1) m/z 351.3 -> Product ion (Q3) m/z 199.1

-

Potential Signaling Pathways of this compound

While the specific signaling pathways of O,O-DiMe-CBG have not been elucidated, it is hypothesized to interact with components of the endocannabinoid system, similar to its parent compound, CBG. CBG is known to interact with cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and may inhibit the reuptake of the endocannabinoid anandamide.[1][2] The dimethylation of CBG may alter its binding affinity and efficacy at these targets.

Potential signaling interactions of O,O-DiMe-CBG.

Disclaimer: The quantitative data, mass spectrometric parameters, and signaling pathways presented for this compound are hypothetical and based on the known properties of cannabigerol and general principles of cannabinoid analysis. These protocols and information should be used as a starting point for method development and validation, which must be performed by the end-user to ensure accuracy and reliability.

References

Application Note: Quantitative Analysis of O,O-Dimethyl-cannabigerol using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of O,O-Dimethyl-cannabigerol (O,O-diMe-CBG), a derivative of cannabigerol (CBG), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for researchers in cannabinoid analysis, drug discovery, and quality control. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this note includes illustrative data and workflows to guide the user through the analytical process.

Introduction

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as a precursor to other major cannabinoids.[1] Its synthetic derivatives, such as this compound, are of growing interest for their potential therapeutic properties. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, metabolic profiling, and quality assessment of synthetic batches. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[2][3] This application note outlines a robust LC-MS/MS method for the determination of O,O-diMe-CBG in a methanolic solution, which can be adapted for various biological matrices.

Experimental Protocol

This protocol is based on established methods for the analysis of CBG and other cannabinoids and has been adapted for this compound.[4][5][6]

Materials and Reagents

-

This compound (CBG dimethyl ether) analytical standard[7]

-

Cannabigerol-d9 (CBG-d9) or a suitable analogue as an internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

Standard and Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the internal standard in methanol.

-

Sample Preparation: For analysis of a pure substance, dissolve the sample in methanol to an expected concentration within the calibration range. For complex matrices, a validated extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be required.[8][9][10]

-

Final Sample Preparation: To 100 µL of each standard and sample, add 10 µL of the internal standard working solution. Vortex to mix.

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) System:

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[11]

-

Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Formate[11]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid[12]

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for this compound (C23H36O2, MW: 344.5) is predicted to be [M+H]+ at m/z 345.3.[7] Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Based on the fragmentation of CBG (precursor m/z 317, product ion m/z 193), a likely fragmentation would involve the loss of the geranyl group.[13][14][15]

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: LC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Table 2: Proposed MRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Quantifier) | 345.3 | To be determined | To be determined |

| This compound (Qualifier) | 345.3 | To be determined | To be determined |

| Internal Standard (e.g., CBG-d9) | 326.3 | To be determined | To be determined |

Table 3: Illustrative Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 1,500 | 100,000 | 0.015 |

| 5 | 7,800 | 102,000 | 0.076 |

| 10 | 16,000 | 101,500 | 0.158 |

| 50 | 82,000 | 100,500 | 0.816 |

| 100 | 165,000 | 101,000 | 1.634 |

| 500 | 830,000 | 100,800 | 8.234 |

| 1000 | 1,680,000 | 101,200 | 16.601 |

Linearity: R² > 0.99 LOD (Limit of Detection): To be determined experimentally LOQ (Limit of Quantification): To be determined experimentally

Visualizations

Experimental Workflow

Caption: Workflow for this compound Analysis.

Logical Relationship of Analytical Steps

Caption: Sequential Steps in the Analytical Protocol.

Conclusion

This application note provides a detailed and practical LC-MS/MS protocol for the quantitative analysis of this compound. The method is designed to be a starting point for researchers and can be further optimized and validated for specific matrices and regulatory requirements. The high sensitivity and selectivity of this method make it a valuable tool for advancing research and development in the field of cannabinoids.

References

- 1. researchgate.net [researchgate.net]

- 2. cannabissciencetech.com [cannabissciencetech.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Development of a Rapid LC-MS/MS Method for the Quantification of Cannabidiol, Cannabidivarin, Δ9-Tetrahydrocannabivarin, and Cannabigerol in Mouse Peripheral Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of a liquid chromatography tandem mass spectrometry (LC-MS/MS) method to detect cannabinoids in whole blood and breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Assay for the Measurement of Cannabidiol Profiling in CBD Oil from Japanese Market and Application for Convertible Tetrahydrocannabinol in Acetic Acid Condition [jstage.jst.go.jp]

- 7. caymanchem.com [caymanchem.com]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. portal.ct.gov [portal.ct.gov]

- 11. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. Cannabigerol | C21H32O2 | CID 5315659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for O,O-Dimethyl-cannabigerol in Neuroinflammation Models

Disclaimer: As of the current date, publicly available research specifically detailing the use of O,O-Dimethyl-cannabigerol (O,O-diMe-CBG) in neuroinflammation models is not available. The following application notes and protocols are based on the extensive research conducted on its parent compound, Cannabigerol (CBG). Given the structural similarity, it is hypothesized that O,O-diMe-CBG may exhibit comparable, potentially enhanced, anti-inflammatory and neuroprotective properties due to increased lipophilicity which could improve blood-brain barrier permeability. Researchers are advised to use these documents as a foundational guide and to empirically determine the optimal concentrations and conditions for O,O-diMe-CBG.

Application Notes

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system is primarily mediated by activated microglia, which release a cascade of pro-inflammatory cytokines and reactive oxygen species. Cannabigerol (CBG), a non-psychotropic phytocannabinoid, has demonstrated significant anti-inflammatory and neuroprotective effects in several preclinical models of neuroinflammation.[[“]][2][3][4] this compound, a synthetic derivative of CBG, is an interesting candidate for neuroinflammation research.

Mechanism of Action (Based on CBG)

CBG is believed to exert its anti-inflammatory effects through multiple mechanisms:

-

Modulation of Inflammatory Signaling Pathways: CBG has been shown to inhibit the activation of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

-

Reduction of Pro-inflammatory Cytokines and Mediators: In various in vitro and in vivo models, CBG treatment has been associated with a significant decrease in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[[“]][2][3] It also reduces the expression of inducible Nitric Oxide Synthase (iNOS), a key enzyme in the production of nitric oxide, a mediator of inflammation and oxidative stress.[2][3]

-

Interaction with Cannabinoid Receptors: While CBG has a low affinity for CB1 and CB2 receptors, it may modulate the endocannabinoid system in other ways to produce its anti-inflammatory effects.

Applications

Based on the known effects of CBG, O,O-diMe-CBG can be investigated in the following neuroinflammation models:

-

In Vitro Models:

-

Lipopolysaccharide (LPS)-stimulated microglial cell lines (e.g., BV-2, N9) and primary microglia to assess the direct anti-inflammatory effects on these key immune cells of the CNS.

-

Co-culture models of microglia and neurons to evaluate the neuroprotective effects of the compound against inflammation-induced neuronal damage.

-

-

In Vivo Models:

-

Animal models of neurodegenerative diseases with a prominent neuroinflammatory component, such as the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis.[2][6]

-

Models of acute neuroinflammation, such as intracerebral injection of LPS or models of traumatic brain injury and stroke.[5]

-

Data Presentation

The following tables summarize the reported effects of CBG in various neuroinflammation models. These can serve as a benchmark for evaluating the efficacy of O,O-diMe-CBG.

Table 1: In Vitro Effects of CBG on Neuroinflammation Markers

| Cell Line/Primary Cells | Stimulant | CBG Concentration | Measured Parameters | Results | Reference |

| BV-2 Microglia | LPS (7 ng/mL) | 5 µM, 10 µM | Nitric Oxide (NO) Production | Significant reduction | [2] |

| BV-2 Microglia | LPS (7 ng/mL) | 5 µM, 10 µM | TNF-α Production | Significant reduction | [2] |

| Primary Rat Glial Cells | LPS (0.5 µg/mL) | 5 µM, 10 µM | Nitric Oxide (NO) Production | Significant reduction | [2] |

| Primary Rat Glial Cells | LPS (0.5 µg/mL) | 5 µM, 10 µM | TNF-α Production | Significant reduction | [2] |

| NSC-34 Motor Neurons (co-cultured with LPS-stimulated RAW 264.7 macrophage medium) | LPS-stimulated macrophage medium | 7.5 µM | IL-1β, TNF-α, IFN-γ protein levels | Significant reduction | [3] |

| NSC-34 Motor Neurons (co-cultured with LPS-stimulated RAW 264.7 macrophage medium) | LPS-stimulated macrophage medium | 7.5 µM | iNOS protein levels | Significant reduction | [3] |

Table 2: In Vivo Effects of CBG in Neuroinflammation Models

| Animal Model | Disease Model | CBG Dosage | Key Findings | Reference |

| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Attenuated clinical scores, restored neuronal loss | [2][6] |